2-(2-Pyridyl)-4-benzyl-2-oxazoline
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Overview
Description
The compound “2-(2-Pyridyl)-4-benzyl-2-oxazoline” likely contains a pyridine ring, which is a common structural motif in natural products . Pyridine derivatives have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry .
Chemical Reactions Analysis
In general, the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of interest in the field of chemistry . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Scientific Research Applications
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- Application : 2-Pyridyl-stannanes have been extensively used for the synthesis of nitrogen abundant molecules such as polypyridines, complex polyazine molecules, tert-pyridines, and also medicinally relevant scaffolds such as analogues of the antitumour antibiotic lavandamycin as well as natural products .
- Methods : The synthesis involves the use of 2-pyridyl-stannanes .
- Results : This method has been successful in synthesizing a variety of medicinally relevant scaffolds .
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Field : Inflammatory Mediators
- Application : First-row transition metal complexes incorporating the 2-(2′-pyridyl)quinoxaline ligand (pqx) have been evaluated as inhibitors of the Platelet-Activating Factor (PAF) and thrombin-induced aggregation in washed rabbit platelets (WRPs) . These complexes are considered potent inflammatory mediators .
- Methods : A series of mononuclear and dinuclear complexes incorporating the 2-(2′-pyridyl)quinoxaline ligand (pqx) were synthesized .
- Results : These complexes showed promising biological activities against the Platelet-Activating Factor (PAF) and thrombin .
Future Directions
While specific future directions for “2-(2-Pyridyl)-4-benzyl-2-oxazoline” were not found, there is ongoing research into the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This could potentially lead to new developments in the synthesis of pyridine-containing compounds.
properties
IUPAC Name |
4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASQLQVBBTNJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559063 |
Source
|
Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridyl)-4-benzyl-2-oxazoline | |
CAS RN |
108915-08-8 |
Source
|
Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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